

One-pot synthesis of quinazolinone derivatives using N-methyl precursors

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Compound of Interest

Compound Name:	2-(N-methylpropanamido)benzoic acid
CAS No.:	926195-40-6
Cat. No.:	B3389323

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Executive Summary

This application note details high-efficiency, one-pot protocols for synthesizing functionalized quinazolin-4(3H)-ones utilizing N-methyl substituted precursors. Unlike traditional Niementowski syntheses that often require harsh conditions or multi-step methylation post-cyclization, these protocols leverage oxidative cyclization strategies. We present two distinct workflows: (A) a Transition-Metal-Free (TMF) approach using DMSO as a dual solvent/C1 synthon, and (B) a Copper-Catalyzed Aerobic Oxidative Coupling (Cu-AOC) utilizing alcohols. These methods are optimized for drug discovery workflows requiring high atom economy and scaffold diversity.

Introduction & Strategic Rationale

Quinazolinones are privileged scaffolds in medicinal chemistry, serving as the core for alkaloids (e.g., febrifugine) and therapeutics (e.g., raltitrexed, idelalisib).^{[1][2]}

The Challenge: Conventional synthesis of N3-methylated quinazolinones typically involves the methylation of the quinazolinone core using methyl iodide or dimethyl sulfate. This approach

often suffers from regioselectivity issues (O- vs. N-alkylation) and necessitates toxic alkylating agents.

The Solution: Using N-methyl-2-aminobenzamide as the starting precursor "locks" the methyl group at the N3 position prior to cyclization. This guide focuses on the oxidative insertion of a carbon unit at the C2 position to close the pyrimidine ring.

Key Advantages:

- Regiocontrol: Exclusive formation of N3-methyl derivatives.
- Green Chemistry: Utilization of DMSO or alcohols as carbon sources.
- Safety: Elimination of mutagenic methylating agents.

Protocol A: Transition-Metal-Free Synthesis (The "Green" Route)

Target Application: Synthesis of 3-methylquinazolin-4(3H)-ones using DMSO as a C1 Synthon.

This protocol utilizes Dimethyl Sulfoxide (DMSO) not just as a solvent, but as a "masked" formaldehyde equivalent, providing the C2 methine carbon via an oxidative radical pathway.

Materials & Reagents

- Precursor: 2-amino-N-methylbenzamide (1.0 equiv)
- C1 Source/Solvent: Anhydrous DMSO (excess, 10-15 volumes)
- Oxidant: 30% Aqueous
(3.0 - 5.0 equiv) or TBHP (tert-Butyl hydroperoxide)
- Additives: None required (Catalyst-free).

Step-by-Step Methodology

- Charge: In a 10 mL sealed tube or pressure vial, dissolve 2-amino-N-methylbenzamide (1.0 mmol) in DMSO (3 mL).

- Oxidant Addition: Add 30% (3.0 mmol) dropwise at room temperature.
 - Note: Exothermic reaction potential. Add slowly.
- Thermal Activation: Seal the tube and heat the reaction mixture to 130 °C for 16–20 hours.
 - Checkpoint: The solution typically darkens as the reaction proceeds. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
- Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold water (15 mL).
- Extraction: Extract with Ethyl Acetate (mL). Wash combined organic layers with brine (mL) to remove residual DMSO.
- Purification: Dry over anhydrous , concentrate under reduced pressure, and purify via silica gel column chromatography.

Reaction Mechanism (Radical Pathway)

The reaction proceeds via the thermal decomposition of DMSO and oxidant to generate methyl radicals, which oxidize to formaldehyde-equivalent species in situ, followed by cyclization.

Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling

Target Application: Synthesis of 2-Aryl-3-methylquinazolin-4(3H)-ones.

This protocol couples the N-methyl precursor with benzyl alcohols. It is superior for generating library diversity at the C2 position.

Materials & Reagents

- Precursor: 2-amino-N-methylbenzamide (1.0 equiv)

- Coupling Partner: Benzyl alcohol derivative (1.2 equiv)
- Catalyst:

or

(10 mol%)
- Ligand/Base: 2,2'-Bipyridine (bpy) (10 mol%) and

(1.0 equiv)
- Solvent: Toluene or DMF.

Step-by-Step Methodology

- Catalyst Complexation: In a reaction flask, pre-stir

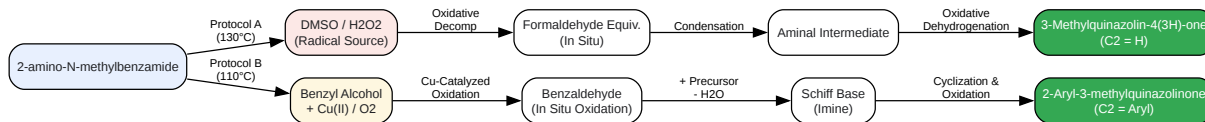
and 2,2'-bipyridine in Toluene (3 mL) for 10 minutes to form the active catalytic species.
- Substrate Addition: Add 2-amino-N-methylbenzamide (0.5 mmol), the benzyl alcohol (0.6 mmol), and

(0.5 mmol).
- Aerobic Conditions: The reaction requires oxygen. Fit the flask with an

balloon or leave open to air with a drying tube (if humidity is high).
- Reflux: Heat the mixture to 110 °C for 12 hours.
- Filtration: Cool the mixture and filter through a Celite pad to remove inorganic salts and catalyst residues.
- Isolation: Concentrate the filtrate and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for both protocols, highlighting the critical intermediate formation.



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Figure 1: Mechanistic divergence between DMSO-mediated C1 insertion (Protocol A) and Copper-catalyzed oxidative coupling (Protocol B).

Data Summary & Substrate Scope

The following table summarizes expected yields based on electronic effects of substituents on the N-methyl precursor (Ring A) or the Benzyl Alcohol (Ring B).

Entry	Protocol	Precursor Substituent (Ring A)	Alcohol Substituent (Ring B)	Product Yield (%)	Notes
1	A (DMSO)	H	N/A	82%	Baseline efficiency
2	A (DMSO)	5-Cl (Electron Withdrawing)	N/A	88%	Enhanced reactivity
3	A (DMSO)	5-OMe (Electron Donating)	N/A	74%	Slower oxidation
4	B (Cu/Alc)	H	4-Me-Ph	91%	Excellent coupling
5	B (Cu/Alc)	H	4-NO ₂ -Ph	65%	Alcohol oxidation is rate-limiting
6	B (Cu/Alc)	5-F	Ph	85%	Halogen tolerance

Troubleshooting & Critical Parameters

- Moisture Sensitivity (Protocol A): While DMSO is hygroscopic, the presence of small amounts of water (from aqueous) is tolerated. However, anhydrous DMSO is recommended if using TBHP to maximize radical efficiency.
- Catalyst Poisoning (Protocol B): Aliphatic amines or thiols in the substrate can coordinate to Copper, killing the catalyst. Increase catalyst loading to 20 mol% if substrates contain competing ligands.
- Temperature Control:
 - Protocol A: Below 120 °C, the decomposition of DMSO to the active methine species is sluggish. Maintain 130–140 °C.
 - Protocol B: Reflux is essential to drive the dehydration step (Schiff base formation).

References

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